Cannabispirol

Catalog No.
S560942
CAS No.
64052-90-0
M.F
C15H20O3
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabispirol

CAS Number

64052-90-0

Product Name

Cannabispirol

IUPAC Name

6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3

InChI Key

ZFFYHYZOCYEEPL-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2

Synonyms

7'-hydroxy-5'-methoxyspiro(cyclohexane-1,1'-indan)-4 beta-ol, beta-cannabispiranol

Canonical SMILES

COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2

Isolation and Identification

  • The first isolation and identification of cannabispirol, alongside its related compound acetyl cannabispirol, occurred in 1961 from Japanese domestic cannabis. Researchers Masayama Seya and Itsuo Nishikawa elucidated the structures of both compounds and explored their potential biogenetic relationship with other cannabis constituents, like cannabinoids. Source: Cannabis. XIII. Two New Spiro-compounds, Cannabispirol and Acetyl Cannabispirol:

Chemical Characterization

  • Cannabispirol possesses the chemical formula C₁₅H₂₀O₃ and a PubChem CID of 194174. Source: PubChem - Cannabispirol:
  • Further characterization describes it as a β-cannabispiranol, highlighting its specific stereochemistry within the spiro-compound class. Source: β-Cannabispiranol (Cannabispirol) | Spiro-Compound | MedChemExpress:

Cannabispirol, also known as β-cannabispiranol, is a unique spiro-compound derived from the Cannabis sativa plant. It was first identified in research focusing on the phytochemical constituents of cannabis, particularly in the context of its essential oils and methanolic extracts. Cannabispirol is characterized by its spirocyclic structure, which distinguishes it from other cannabinoids and terpenes found in the plant. Its molecular formula and specific structural features contribute to its potential biological activities and therapeutic applications.

Typical of terpenoids and cannabinoids. Its spiro structure allows for interesting chemical behaviors, including:

  • Hydrogen Bonding: Cannabispirol has been shown to interact with enzymes such as acetylcholinesterase through hydrogen bonds, which can influence its biological activity .
  • Oxidative Reactions: Similar to other terpenes, it may undergo oxidation, leading to the formation of various derivatives that could possess distinct pharmacological properties .

Research indicates that Cannabispirol exhibits several biological activities:

  • Cholinesterase Inhibition: In vitro studies have demonstrated that Cannabispirol can inhibit acetylcholinesterase, an enzyme involved in neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Antioxidant Properties: Like many compounds derived from Cannabis sativa, Cannabispirol may possess antioxidant effects, contributing to its therapeutic potential against oxidative stress-related conditions .

Cannabispirol can be synthesized through various methods:

  • Isolation from Cannabis: The compound can be isolated from Cannabis sativa using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for characterization .
  • Synthetic Approaches: While direct synthetic routes for Cannabispirol are less documented, related compounds can often be synthesized through modifications of existing cannabinoid structures or through terpene synthesis pathways.

Cannabispirol has several promising applications:

  • Pharmaceutical Development: Given its cholinesterase inhibitory activity, it may be explored as a candidate for drug development aimed at neurodegenerative diseases.
  • Therapeutic Uses: Its potential antioxidant properties could make it useful in formulations aimed at reducing oxidative stress or inflammation .

Studies have focused on the interactions of Cannabispirol with various biological targets:

  • Enzyme Interactions: Research has highlighted its binding affinity to acetylcholinesterase, suggesting that it could modulate cholinergic signaling pathways .
  • Computational Studies: Advanced computational approaches have been employed to predict and analyze the interactions of Cannabispirol with different receptors and enzymes, aiding in understanding its pharmacological profile .

Cannabispirol is part of a broader class of compounds found within Cannabis sativa. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Characteristics
CannabidiolNon-psychoactive cannabinoidWidely studied for its therapeutic effects
TetrahydrocannabinolPsychoactive cannabinoidKnown for its psychoactive properties
CannabigerolNon-psychoactive cannabinoidPrecursor to other cannabinoids
β-CannabispiranolSpiro-compoundUnique spiro structure with potential cholinergic effects
CannabichromeneNon-psychoactive cannabinoidExhibits anti-inflammatory properties

Cannabispirol's spiro structure sets it apart from more common cannabinoids like cannabidiol and tetrahydrocannabinol, providing a unique avenue for research into novel therapeutic applications.

Molecular Architecture

Cannabispirol (C₁₅H₂₀O₃) features a spirocyclic structure comprising a cyclohexane ring fused to a dihydroindene moiety. The IUPAC name, 6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol, reflects its methoxy and diol functional groups. X-ray crystallography confirms the β-configuration, with the hydroxyl groups at positions 4 and 7' contributing to its stereochemical uniqueness.

Key Structural Features:

  • Spiro junction: Links cyclohexane (C6) and dihydroindene (C9) rings.
  • Functional groups: Methoxy (-OCH₃) at C5', hydroxyl (-OH) at C4 and C7'.
  • Stereochemistry: β-orientation of the C4 hydroxyl group, validated by NMR and X-ray diffraction.

The SMILES notation (COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2) and InChIKey (ZFFYHYZOCYEEPL-UHFFFAOYSA-N) provide precise representations of its connectivity.

Physicochemical Characteristics

PropertyValue
Molecular weight248.32 g/mol
Molecular formulaC₁₅H₂₀O₃
Melting pointNot reported
SolubilityLikely polar due to hydroxyls
StabilitySensitive to oxidation

XLogP3

2.8

Appearance

Powder

Dates

Last modified: 08-15-2023

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